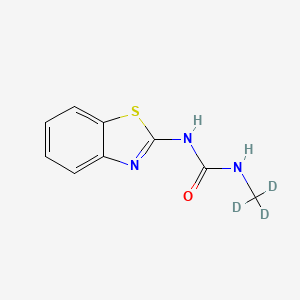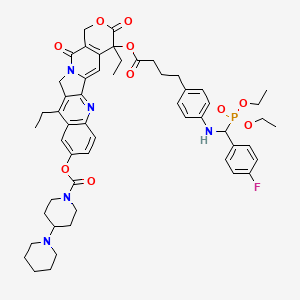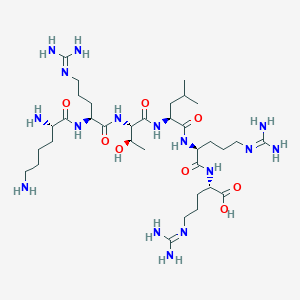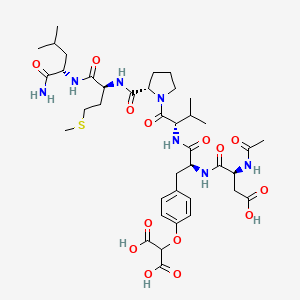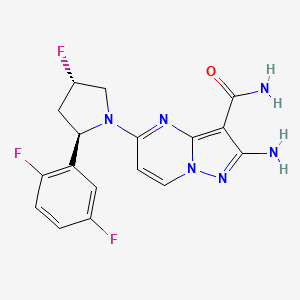
Emzeltrectinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emzeltrectinib es un compuesto orgánico sintético conocido por sus potentes efectos inhibitorios sobre las tirosina quinasas de receptores neurotróficos (NTRK). Es particularmente eficaz contra las tres isoformas de NTRK: TrkA, TrkB y TrkC. This compound se está investigando por sus posibles propiedades antineoplásicas (anticancerígenas), lo que lo convierte en un candidato prometedor en la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Emzeltrectinib implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[1,5-a]pirimidina. Los pasos clave incluyen:
Formación del Núcleo de Pirazolo[1,5-a]pirimidina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Funcionalización: Introducción de grupos funcionales como amino, fluorofenil y carboxamida al núcleo de la estructura.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. Disolventes como DMSO y PEG300 se utilizan comúnmente en las etapas de preparación y purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
Emzeltrectinib se somete a varias reacciones químicas, incluidas:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Agentes halogenantes o nucleófilos en condiciones controladas de temperatura y pH.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden analizarse adicionalmente para su actividad biológica .
Aplicaciones Científicas De Investigación
Emzeltrectinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los inhibidores de NTRK.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran a NTRK.
Medicina: Posible agente terapéutico para el tratamiento de cánceres con fusiones de genes NTRK.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos a enfermedades relacionadas con NTRK.
Mecanismo De Acción
Emzeltrectinib ejerce sus efectos inhibiendo la actividad de las tirosina quinasas de receptores neurotróficos (NTRK). Se une al sitio de unión a ATP de estas quinasas, evitando su activación y las subsiguientes vías de señalización. Esta inhibición conduce a la supresión del crecimiento tumoral y la proliferación en cánceres con fusiones de genes NTRK .
Comparación Con Compuestos Similares
Compuestos Similares
Entrectinib: Otro inhibidor de NTRK con mecanismos de acción similares.
Larotrectinib: Inhibidor selectivo de NTRK con alta especificidad.
Repotrectinib: Un potente inhibidor que se dirige a múltiples quinasas, incluida NTRK.
Unicidad
Emzeltrectinib es único debido a su actividad equipotente contra las tres isoformas de NTRK (TrkA, TrkB y TrkC), lo que lo convierte en un candidato versátil para el tratamiento de diversos cánceres con fusiones de genes NTRK .
Propiedades
Número CAS |
2223678-97-3 |
|---|---|
Fórmula molecular |
C17H15F3N6O |
Peso molecular |
376.34 g/mol |
Nombre IUPAC |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
Clave InChI |
YFTARXQOKASKBW-JOYOIKCWSA-N |
SMILES isomérico |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
SMILES canónico |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



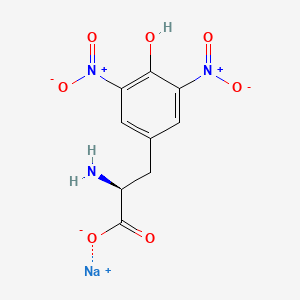
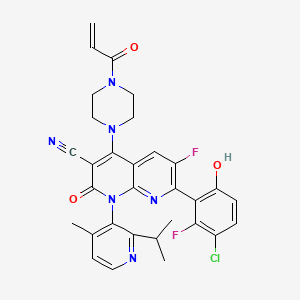
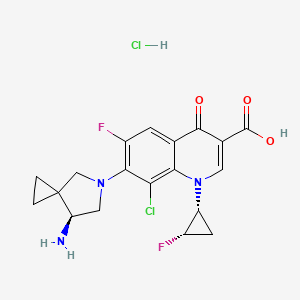
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
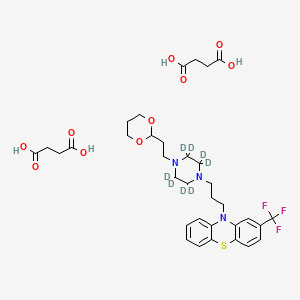

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
